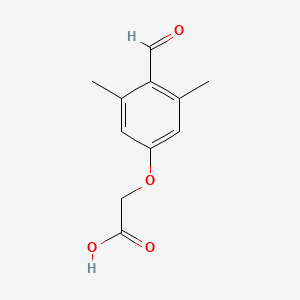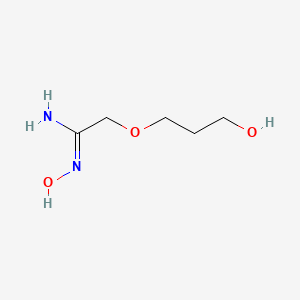![molecular formula C10H16O3 B15299083 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.2 g/mol. This compound features a bicyclic structure with a methoxy group and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of rhodium (I) complexes as catalysts. The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method allows for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of efficient catalytic systems and scalable reaction conditions would be essential for large-scale production. The development of metal-free, mild, and operationally simple conditions for the synthesis of bicyclo[2.2.2]octane-1-carboxylates suggests potential avenues for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Methoxybicyclo[41
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound’s unique structure could be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound’s bicyclic structure provides stability and rigidity, which can influence its biological activity and interactions with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: This compound features a similar bicyclic structure and is known for its biological activity and applications in asymmetric catalysis.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in the synthesis of natural products and molecular rotors.
Uniqueness
6-Methoxybicyclo[411]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
6-methoxybicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-3-2-4-9(6-10,7-10)8(11)12/h2-7H2,1H3,(H,11,12) |
Clave InChI |
YQJSWLRJZYFLMS-UHFFFAOYSA-N |
SMILES canónico |
COC12CCCCC(C1)(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)



![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)


